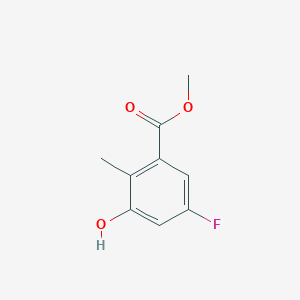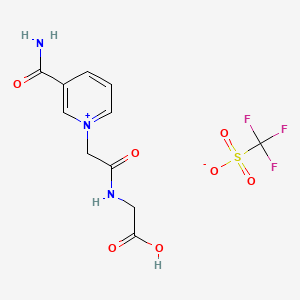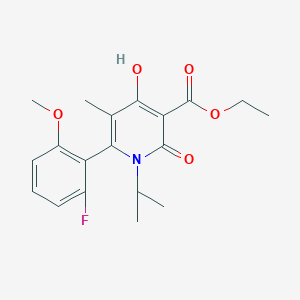
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 2-fluoro-6-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Hydrolysis and Esterification: The final steps involve hydrolysis and esterification to yield the desired product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Análisis De Reacciones Químicas
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and development purposes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Lacks the fluoro and methoxy substituents on the aromatic ring, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
6-(2-Fluoro-6-methoxyphenyl)-4-hydroxy-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The free carboxylic acid form, which may have different chemical reactivity and biological effects compared to the ester derivatives.
Propiedades
Fórmula molecular |
C19H22FNO5 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
ethyl 6-(2-fluoro-6-methoxyphenyl)-4-hydroxy-5-methyl-2-oxo-1-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H22FNO5/c1-6-26-19(24)15-17(22)11(4)16(21(10(2)3)18(15)23)14-12(20)8-7-9-13(14)25-5/h7-10,22H,6H2,1-5H3 |
Clave InChI |
MNWAIDNQJWDRAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
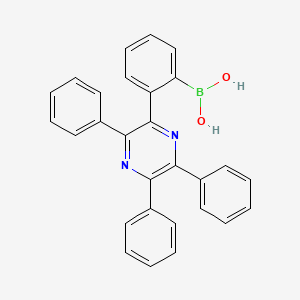
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)

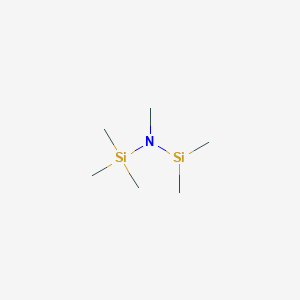
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
